3-Methyloxetane-3-carboxylic acid
Description
Significance of Four-Membered Heterocycles in Organic Chemistry
Four-membered heterocyclic compounds, such as azetidines (containing nitrogen), thietanes (containing sulfur), and oxetanes (containing oxygen), are strained ring systems that have garnered significant interest in organic chemistry. numberanalytics.comnih.gov Their inherent ring strain makes them valuable as reactive intermediates and precursors for the synthesis of more complex molecules. nih.goveurekaselect.com Despite the challenges associated with their synthesis due to this strain, recent advancements have made these compounds more accessible. nih.gov This has paved the way for their use as crucial building blocks and scaffolds in the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.com The unique three-dimensional structures and properties conferred by these rings can significantly influence the biological activity and physicochemical characteristics of a molecule. nih.gov
Evolution of Oxetane (B1205548) Utility in Chemical Synthesis and Medicinal Chemistry
Initially considered a curiosity, the oxetane scaffold has transitioned into a valuable motif in modern drug discovery. acs.orgnih.gov The small, polar, and three-dimensional nature of the oxetane ring has led to its widespread adoption in medicinal chemistry. acs.orgacs.org A pivotal moment in the rise of oxetanes was the recognition of their potential as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.gov They have been successfully employed as replacements for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. acs.orgrsc.org The incorporation of an oxetane can also influence the basicity of nearby functional groups and provide intellectual property advantages. acs.org This has spurred the development of numerous new methodologies for the synthesis and incorporation of oxetane derivatives into complex molecules. acs.org
Specific Focus on 3-Methyloxetane-3-carboxylic Acid as a Key Synthon
Within the expanding universe of oxetane chemistry, this compound has emerged as a particularly important synthon, or synthetic building block. Its structure, featuring a carboxylic acid group attached to a tertiary carbon within the oxetane ring, offers a unique combination of functionalities. The carboxylic acid moiety is a common feature in many pharmaceuticals, contributing to solubility and providing a handle for further chemical modifications. wiley-vch.denih.gov The 3,3-disubstituted pattern of the oxetane ring in this compound is known to enhance its stability. acs.orgnih.gov This combination of a stable, three-dimensional core with a versatile functional group makes this compound a highly valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. chemrxiv.org
Chemical Compound Information
| Compound Name |
| This compound |
| Azetidine |
| Thietane |
| Oxetane |
| gem-Dimethyl |
| Carbonyl |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H8O3 synthonix.comsigmaaldrich.comamerigoscientific.com |
| Molecular Weight | 116.12 g/mol synthonix.comsigmaaldrich.comsigmaaldrich.com |
| CAS Number | 28562-68-7 synthonix.comsigmaaldrich.comamerigoscientific.com |
| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 58-63 °C sigmaaldrich.com |
| InChI Key | PMPZEEUNGQSAIQ-UHFFFAOYSA-N synthonix.comsigmaaldrich.com |
| SMILES | C1(COC1)(C)C(=O)O synthonix.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyloxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPZEEUNGQSAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554640 | |
| Record name | 3-Methyloxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28562-68-7 | |
| Record name | 3-Methyloxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-3-oxetanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methyloxetane 3 Carboxylic Acid and Its Precursors
Direct Synthesis Strategies
Direct synthesis strategies offer an efficient pathway to 3-methyloxetane-3-carboxylic acid by minimizing the number of synthetic steps. These methods typically involve the oxidation of a readily available precursor, 3-hydroxymethyl-3-methyloxetane.
Catalytic Oxidation of 3-Hydroxymethyl-3-methyloxetane
The catalytic oxidation of 3-hydroxymethyl-3-methyloxetane presents a prominent and atom-economical approach for the synthesis of this compound. This method leverages the use of metal catalysts to facilitate the conversion of the primary alcohol to a carboxylic acid.
The use of palladium (Pd) and platinum (Pt) catalysts in aqueous alkaline media has been explored for the oxidation of alcohols. While specific studies detailing the direct application of this method to 3-hydroxymethyl-3-methyloxetane are not extensively available in the provided results, the general principle of using such catalytic systems for alcohol oxidation is well-established. These reactions typically proceed through a dehydrogenation mechanism, where the metal catalyst facilitates the removal of hydrogen from the alcohol, leading to the formation of an aldehyde intermediate, which is subsequently oxidized to the carboxylic acid. The alkaline medium is crucial for promoting the reaction and neutralizing the acidic product.
Optimizing reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and the concentration of reactants. For instance, in related oxidations of other alcohols, factors such as catalyst loading and the nature of the support material have been shown to significantly influence reaction rates and efficiency. nih.gov While specific optimized conditions for the palladium/platinum-catalyzed oxidation of 3-hydroxymethyl-3-methyloxetane are not detailed in the provided search results, the general approach would involve systematic variation of these parameters to maximize the yield of the desired carboxylic acid.
Prior dehydrogenation approaches for alcohol oxidation often involved stoichiometric oxidants, which can generate significant waste. Catalytic dehydrogenation using metals like palladium and platinum offers a more environmentally benign alternative. nih.gov In the context of synthesizing oxetane-containing compounds, various oxidation methods have been employed. For example, less reactive α-alkyl-substituted hydroxymethyl oxetanes have been successfully converted to the corresponding carboxylic acids using robust reagents like potassium permanganate (B83412) (KMnO4). chemrxiv.org Another method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with PhI(OAc)2 (PIDA), although this radical pathway can sometimes lead to decomposition, particularly with more sensitive substrates. chemrxiv.org The catalytic approach using palladium or platinum in aqueous media represents a potentially milder and more selective alternative to these methods.
Oxidative Approaches from Substituted Oxetanes
An alternative strategy for accessing oxetane-based carboxylic acids involves the oxidation of other substituted oxetanes, particularly those containing a hydroxymethyl group that can be converted to a carboxylic acid.
The oxidation of hydroxymethyl-substituted oxetanes to their corresponding aldehydes is a key transformation that can serve as a stepping stone to the synthesis of carboxylic acids. Standard oxidation methods have proven effective for this purpose. Reagents such as the Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) are commonly used to achieve this selective oxidation. chemrxiv.org The choice between these reagents can be substrate-dependent; for instance, DMP has been found to be particularly suitable for substrates containing an α-NHBoc substituent, while chromium(VI) reagents like PCC work well for alkyl-substituted heterocycles. chemrxiv.org Once the aldehyde is formed, it can be further oxidized to the carboxylic acid using various established methods.
Homologation Strategies
Homologation, or the extension of a carbon chain by one atom, represents a key strategy for synthesizing this compound and its derivatives from simpler oxetane (B1205548) precursors like oxetane-3-one.
Conversion of Oxetane-3-one to Methyl Oxetane-3-carboxylate
The conversion of oxetane-3-one to methyl oxetane-3-carboxylate is a notable example of a homologation process. researchgate.net Classical homologation methods often employ strongly oxidative, basic, or acidic conditions, which the sensitive oxetane ring may not withstand. researchgate.netresearchgate.net This sensitivity makes the development of mild and selective methods crucial. Researchers have developed a four-pot telescoped procedure to prepare not only methyl oxetane-3-carboxylate but also its precursor, oxetane-3-carboxaldehyde, from readily available starting materials. researchgate.net This work is significant as it represents the first published preparation of methyl oxetane-3-carboxylate, a vital building block for further chemical synthesis. researchgate.net
Mild Homologation Sequences: Tsuji Hydrogenolysis, Dihydroxylation, and Oxidative Cleavage
To circumvent the challenges posed by the oxetane ring's sensitivity, a mild homologation sequence has been successfully developed. researchgate.net This multi-step process avoids harsh reagents and proceeds through several key transformations:
Tsuji Hydrogenolysis : This reaction typically involves the palladium-catalyzed reduction of an allylic acetate. In the context of homologating oxetane-3-one, this step is used to introduce a new carbon-carbon bond under neutral conditions.
Dihydroxylation : Following the formation of an alkene intermediate, a dihydroxylation step is performed. To maintain mild conditions, an osmium-free method is employed. researchgate.net This converts the carbon-carbon double bond into a vicinal diol (a 1,2-diol). This transformation is analogous to the Upjohn dihydroxylation, which traditionally uses osmium tetroxide. youtube.com
Oxidative Cleavage : The final step involves the cleavage of the carbon-carbon bond of the newly formed diol. Reagents like sodium periodate (B1199274) (NaIO4) are used for this purpose in what is known as the Malaprade reaction. youtube.com This cleavage results in the formation of two carbonyl groups. When this dihydroxylation and cleavage are performed in a single pot, the process is often referred to as the Lemieux–Johnson oxidation. youtube.com
This sequence effectively adds a functionalized carbon atom to the oxetane-3-one starting material, leading to the desired carboxylate functionality under conditions that preserve the strained ring system. researchgate.net
Indirect Synthetic Routes and Precursor Derivatization
Indirect routes focus on constructing the oxetane ring as a key step in the synthesis, where the necessary carbon framework is assembled before the ring is closed.
Strategies Involving Oxetane Ring Formation
The formation of the oxetane ring itself is a fundamental challenge due to its inherent ring strain, which makes the kinetics of cyclization slower compared to the formation of three, five, or six-membered rings. acs.org Nevertheless, several reliable methods have been established. magtech.com.cnbeilstein-journals.org
Intramolecular cyclization is a primary and widely used strategy for synthesizing oxetane derivatives. acs.orgrsc.org This approach involves a molecule with a leaving group and a nucleophile positioned to favor the formation of the four-membered ring. A common and effective method is the intramolecular Williamson etherification, where an alkoxide displaces a leaving group (like a tosylate or halide) on the same molecule to form the cyclic ether. acs.orgbeilstein-journals.org
For the synthesis of this compound or its precursors, this strategy would start with an acyclic poly-substituted alcohol. For example, a derivative of 2-methyl-2-(hydroxymethyl)propane-1,3-diol could be selectively protected and functionalized to install a good leaving group on one of the primary hydroxyls. Subsequent treatment with a base would induce the remaining hydroxyl group to cyclize, forming the 3,3-disubstituted oxetane ring. acs.org A practical application of this is the synthesis of 3-Hydroxymethyl-3-methyl oxetane (HMMO), a direct precursor, which is prepared by the cyclization of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate. researchgate.net This precursor can then be oxidized to the target carboxylic acid.
| Reaction | Starting Material | Key Reagents | Product | Reference |
| Homologation | Oxetane-3-one | 1. Tsuji Hydrogenolysis 2. Dihydroxylation 3. Oxidative Cleavage | Methyl oxetane-3-carboxylate | researchgate.net, researchgate.net |
| Intramolecular Cyclization | 1,1,1-tri(hydroxylmethyl)ethane | Diethyl Carbonate | 3-Hydroxymethyl-3-methyl oxetane | researchgate.net |
| Oxidation | Alkylbenzene (analogy) | Potassium Permanganate (KMnO4) | Benzoic Acid | masterorganicchemistry.com, youtube.com |
Formation of Oxetane-3-carboxamide (B2373186)
The synthesis of oxetane-3-carboxamide, a valuable building block, can be achieved through standard amide coupling reactions. A primary method involves the reaction of oxetane-3-carboxylic acid with an amine source. To facilitate this transformation, carbodiimide-based activating agents are frequently employed.
The general reaction involves activating the carboxylic acid group of oxetane-3-carboxylic acid with a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate that is subsequently treated with an amine, such as ammonia (B1221849) or an ammonium (B1175870) salt, to yield the desired oxetane-3-carboxamide. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) under an inert atmosphere to prevent side reactions. Temperature control is crucial to minimize potential epimerization or degradation of the strained oxetane ring.
Alternatively, oxetane-3-carboxamide can be conceptualized as derivable from the intramolecular cyclization of a suitable linear precursor, although the direct amide coupling from the corresponding carboxylic acid is a more common and direct approach. The oxetane ring itself can be formed through various cyclization strategies, but functionalization at the 3-position often follows the ring's construction.
Synthesis of 3-Aryl-3-carboxylic Acid Oxetane Derivatives
A robust two-step methodology has been developed for the synthesis of 3-aryl-3-carboxylic acid oxetane derivatives, which are valuable as conformationally restricted amino acid analogues and building blocks in medicinal chemistry. acs.org This process circumvents the use of harsh acidic or basic conditions that could compromise the integrity of the oxetane ring. acs.orgnih.gov
The initial step involves a catalytic Friedel-Crafts reaction between a 3-substituted-oxetan-3-ol and an aromatic or heteroaromatic nucleophile. nih.gov Specifically, 3-(Furan-2-yl)oxetan-3-ol serves as a key starting material. This alcohol substrate is activated using a Lewis acid catalyst, with calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) being identified as particularly effective. researchgate.net The reaction proceeds via the formation of a tertiary carbocation intermediate stabilized by the oxetane ring, which then undergoes electrophilic aromatic substitution with a variety of arenes. researchgate.netnih.gov This method allows for the installation of diverse aryl groups at the 3-position of the oxetane ring. nih.gov
The scope of this reaction is broad, accommodating various substituted phenols, anilines, and heterocycles. The reaction conditions are generally mild, preserving the sensitive oxetane structure.
Table 1: Examples of Catalytic Friedel-Crafts Reaction for the Synthesis of 3-Aryl-3-furanyl Oxetanes
| Arene Nucleophile | Product | Yield (%) |
|---|---|---|
| Phenol | 3-(4-Hydroxyphenyl)-3-(furan-2-yl)oxetane | 95% |
| Anisole | 3-(Furan-2-yl)-3-(4-methoxyphenyl)oxetane | 98% |
| 2,6-Dimethylphenol | 3-(3,5-Dimethyl-4-hydroxyphenyl)-3-(furan-2-yl)oxetane | 90% |
| Thiophene | 3-(Furan-2-yl)-3-(thiophen-2-yl)oxetane | 85% |
| Indole | 3-(1H-Indol-3-yl)-3-(furan-2-yl)oxetane | 70% |
Data sourced from studies on the synthesis of 3-aryl-3-carboxylic acid oxetane derivatives. acs.orgnih.gov
The second step of this sequence transforms the furan (B31954) moiety, installed during the Friedel-Crafts reaction, into the desired carboxylic acid group. This is accomplished through a selective oxidative cleavage. nih.gov The use of a furan ring as a latent carboxylic acid group is a key feature of this synthetic strategy. researchgate.netsigmaaldrich.com
The oxidation is carried out under mild conditions using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant. acs.org This system generates a high-valent ruthenium species in situ, which selectively cleaves the furan ring to afford the carboxylic acid. The reaction is typically performed in a biphasic solvent system, such as acetonitrile (B52724)/ethyl acetate/water, which facilitates product isolation through a simple acidic/basic workup. researchgate.net This method is high-yielding and scalable, providing access to a wide range of 3-aryl-3-carboxylic acid oxetanes without damaging the core structure. acs.orgresearchgate.net The resulting products are valuable building blocks, demonstrated by their further derivatization into amides and other medicinally relevant structures. acs.orgnih.gov
Synthesis of Oxetane Amino Acid Derivatives
The incorporation of the oxetane motif into amino acid structures yields novel building blocks for peptide and medicinal chemistry. Key reactions for accessing these derivatives include the Horner-Wadsworth-Emmons olefination followed by an aza-Michael addition. acs.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. researchgate.net In the context of oxetane chemistry, it provides a crucial route to α,β-unsaturated esters, which are precursors for Michael additions. The synthesis starts from the commercially available or readily synthesized oxetan-3-one.
Oxetan-3-one is reacted with a stabilized phosphonate (B1237965) ylide, typically generated from methyl 2-(dimethoxyphosphoryl)acetate by deprotonation with a base. A common base used for this transformation is 1,8-Diazabicycloundec-7-ene (DBU). acs.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the ketone, followed by the elimination of a phosphate (B84403) byproduct to form the carbon-carbon double bond. This process efficiently yields methyl (oxetan-3-ylidene)acetate, an α,β-unsaturated ester, in good yields. The E-isomer is typically the major product, consistent with the general stereochemical outcome of the HWE reaction.
Following the successful synthesis of methyl (oxetan-3-ylidene)acetate via the HWE reaction, the next step involves an aza-Michael addition to introduce the amino functionality. acs.org This reaction is a powerful tool for forming carbon-nitrogen bonds. The electron-deficient alkene of the α,β-unsaturated oxetane ester acts as a Michael acceptor for various nitrogen-based nucleophiles.
A diverse range of NH-heterocycles, including both aliphatic and aromatic amines, can be used as nucleophiles. The reaction proceeds by the conjugate addition of the amine to the double bond, yielding 3-substituted 3-(acetoxymethyl)oxetane compounds. This method provides a straightforward and efficient route to a variety of novel oxetane amino acid derivatives. acs.org The structures of these products are typically confirmed using spectroscopic methods such as NMR and high-resolution mass spectrometry. acs.org
Table 2: Examples of Aza-Michael Addition to Methyl (oxetan-3-ylidene)acetate
| Amine Nucleophile | Product Type |
|---|---|
| Pyrrolidine | 3-(Pyrrolidin-1-yl)oxetane-3-acetic acid derivative |
| Piperidine | 3-(Piperidin-1-yl)oxetane-3-acetic acid derivative |
| Morpholine | 3-(Morpholin-4-yl)oxetane-3-acetic acid derivative |
| Pyrazole | 3-(Pyrazol-1-yl)oxetane-3-acetic acid derivative |
| Imidazole | 3-(Imidazol-1-yl)oxetane-3-acetic acid derivative |
Data compiled from studies on the synthesis of oxetane amino acid derivatives. acs.org
Advanced Reaction Pathways and Mechanistic Investigations of 3 Methyloxetane 3 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of 3-methyloxetane-3-carboxylic acid is a versatile functional group that can undergo a variety of transformations. These reactions are crucial for the synthesis of various derivatives with potential applications in medicinal chemistry and material science.
Esterification Reactions Under Basic Conditions
Due to the oxetane (B1205548) ring's sensitivity to acidic conditions, esterification of this compound is preferentially carried out under basic or neutral conditions to avoid ring-opening. chemrxiv.org Common methods include reaction with alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine). chemrxiv.org This approach prevents the formation of unwanted byproducts that can arise from acid-catalyzed ring-opening of the oxetane. chemrxiv.org
Another strategy involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. commonorganicchemistry.com This method is particularly useful for reactions with secondary and tertiary alcohols. Alternatively, alkylation of the carboxylate salt with an alkyl halide provides the corresponding ester. commonorganicchemistry.comlibretexts.org The choice of base and solvent is critical to ensure high yields and prevent side reactions.
Table 1: Conditions for Esterification of this compound
| Reagent System | Base | Notes |
|---|---|---|
| Alkyl Halide | Hünig's base | Mild conditions, avoids ring-opening. chemrxiv.org |
| DCC, DMAP | - | Steglich esterification, good for hindered alcohols. commonorganicchemistry.com |
| Alkyl Halide | Carbonate Base (e.g., K2CO3) | Forms carboxylate in situ. |
| Iodomethane | - | Specific for methyl ester formation. commonorganicchemistry.com |
Conversion to Acid Chlorides
The conversion of this compound to its corresponding acid chloride, 3-methyloxetane-3-carbonyl chloride, is a key transformation that activates the carboxyl group for further nucleophilic acyl substitution reactions. libretexts.orglibretexts.org Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. libretexts.orggoogle.comcommonorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org Subsequent attack by a chloride ion leads to the formation of the acid chloride, along with the gaseous byproducts sulfur dioxide and hydrogen chloride, which drives the reaction to completion. libretexts.orgyoutube.com
The general reaction is as follows: C₅H₈O₃ + SOCl₂ → C₅H₇ClO₂ + SO₂ + HCl
Care must be taken during this reaction to control the temperature, as the oxetane ring can be sensitive to the acidic conditions generated. google.com The use of a solvent such as chloroform (B151607) may be employed. google.com
Nucleophilic Acyl Substitution Reactions: General Mechanisms and Tetrahedral Intermediates
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including those of this compound. masterorganicchemistry.com The reaction mechanism generally involves a two-step process: nucleophilic addition to the carbonyl carbon followed by elimination of a leaving group. masterorganicchemistry.comyoutube.com This process proceeds through a transient, high-energy species known as a tetrahedral intermediate. libretexts.orgtaylorandfrancis.com
In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. youtube.com This results in a tetrahedral intermediate where the former carbonyl carbon is sp³-hybridized and bonded to four substituents. taylorandfrancis.com This intermediate is typically unstable and will readily collapse. youtube.com
Reductive Transformations
The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (3-methyloxetan-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. chemistrysteps.comkhanacademy.org
The reduction with LiAlH₄ proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with the hydride reagent in an acid-base reaction. chemistrysteps.com Subsequently, the carbonyl group is reduced. An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol because aldehydes are more reactive towards LiAlH₄ than carboxylic acids. chemistrysteps.comlibretexts.org
An alternative reagent for the selective reduction of carboxylic acids in the presence of other functional groups is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). khanacademy.orgnih.gov
Table 2: Reducing Agents for this compound
| Reducing Agent | Product | Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (3-Methyloxetan-3-yl)methanol | Strong, non-selective reducing agent. organic-chemistry.orgmasterorganicchemistry.com |
| Borane-Tetrahydrofuran (BH₃-THF) | (3-Methyloxetan-3-yl)methanol | More selective for carboxylic acids. nih.govidc-online.com |
| Lithium tri-tert-butoxyaluminum hydride | 3-Methyloxetane-3-carbaldehyde | Can selectively reduce acid chlorides to aldehydes. libretexts.org |
Reactivity Pertaining to the Oxetane Ring System
The strained four-membered ring of the oxetane moiety imparts unique reactivity to this compound.
Ring-Opening Reactions: Sensitivity to Acidic Conditions
The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions. chemrxiv.org The presence of a strong acid can lead to protonation of the ether oxygen, which activates the ring towards nucleophilic attack. masterorganicchemistry.comkhanacademy.org This can result in the formation of diol products or other undesired byproducts, compromising the integrity of the oxetane structure. chemrxiv.org The reaction is often initiated by protonation of the oxetane oxygen, making it a better leaving group. masterorganicchemistry.com A subsequent nucleophilic attack on one of the ring carbons leads to the cleavage of a carbon-oxygen bond. masterorganicchemistry.com This sensitivity necessitates the use of basic or neutral conditions for many transformations involving this compound and its derivatives. chemrxiv.org However, this reactivity can also be harnessed synthetically to create new heterocyclic structures. chimia.ch
Advancing Synthetic Frontiers: Novel Reaction Pathways of this compound
The strategic incorporation of small, polar, three-dimensional motifs is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has garnered significant attention for its ability to enhance the physicochemical properties of drug candidates. chimia.chresearchgate.net This article delves into the advanced reaction pathways and mechanistic details of a key derivative, this compound, focusing on its transformations through organometallic and radical-based methodologies.
2 Reactions with Organometallic Reagents: Grignard Chemistry and Ring Strain Relief
The inherent ring strain of the four-membered oxetane ring in this compound and its derivatives is a key driver of their reactivity. pearson.com Unlike more stable cyclic ethers, 3-methyloxetane (B1582186) can react with powerful nucleophiles like Grignard reagents. This reactivity stems from the energetic benefit of relieving the ring strain. pearson.com
For instance, the reaction of an oxetane derivative, such as oxetane-3-carbaldehyde, with a Grignard reagent proceeds via nucleophilic addition to the carbonyl group. researchgate.net This is followed by a workup step that can lead to ring-opened products, a consequence of the strained four-membered ring's propensity to undergo cleavage under certain reaction conditions. The relief of this strain provides a thermodynamic driving force for the reaction. pearson.com
3 Radical Functionalization Chemistry
The generation and subsequent reaction of radical intermediates offer a powerful and mild approach to creating new carbon-carbon bonds. acs.orgescholarship.org For this compound, this often involves a decarboxylation step to form a tertiary radical, which can then be engaged in various coupling reactions. acs.orgnih.gov
1 Decarboxylative Functionalization via Oxime Esters
While specific examples detailing the use of oxime esters derived from this compound are not prevalent in the reviewed literature, the general strategy of using activated esters for decarboxylative functionalization is well-established. nih.gov This approach typically involves the conversion of a carboxylic acid to a more reactive form, such as an N-hydroxyphthalimide (NHPI) ester, which can then undergo single-electron transfer to generate a radical intermediate upon decarboxylation. nih.govresearchgate.net
2 N-(Acyloxy)phthalimide (NHPI) Redox-Active Esters (RAEs) in Decarboxylative Alkylation
The use of N-(acyloxy)phthalimide (NHPI) esters as redox-active esters (RAEs) is a prominent strategy for the decarboxylative generation of alkyl radicals. researchgate.netresearchgate.net These RAEs, derived from carboxylic acids, can undergo reductive fragmentation upon single-electron transfer, leading to the extrusion of carbon dioxide and the formation of a carbon-centered radical. researchgate.net This radical can then participate in cross-coupling reactions, such as addition to Michael-type acceptors. researchgate.net
This method has been successfully applied to a variety of primary, secondary, and tertiary carboxylic acids, highlighting its broad scope. researchgate.netnih.gov The reactions are often mediated by photoredox catalysis under mild conditions. nih.gov
3 Nickel-Catalyzed Cross-Coupling of Tertiary Carboxylic Acids with (Hetero)aryl Zinc Reagents
Nickel-catalyzed cross-coupling reactions provide a powerful tool for forming sp³-sp³ and sp³-sp² bonds. nih.govnih.gov While direct examples involving this compound are specific, the general principle of using tertiary carboxylic acids in such couplings is relevant. These methods often utilize organometallic nucleophiles like organozinc reagents in conjunction with a nickel catalyst. nih.gov The development of protocols that directly use carboxylic acids without pre-functionalization is a significant advancement, improving step- and atom-economy. nih.gov
4 Visible Light Photoredox Catalysis for Radical Generation
Visible light photoredox catalysis has become a key technology for generating radicals from carboxylic acids under mild conditions. acs.orgescholarship.orgnih.govsemanticscholar.org This approach often involves the oxidation of a carboxylate anion by an excited photocatalyst, which is followed by decarboxylation to produce a radical intermediate. acs.org This method avoids the need for harsh conditions like high temperatures or UV irradiation. nih.gov
The resulting tertiary benzylic oxetane radicals can then undergo further reactions, such as conjugate addition to activated alkenes. acs.orgnih.govchemrxiv.org The process is tolerant of various functional groups and provides access to medicinally relevant compounds. chemrxiv.orgresearchgate.net
Table 1: Key Features of Visible Light Photoredox Catalysis for Radical Generation
| Feature | Description |
| Reaction Conditions | Mild, often at room temperature with visible light irradiation. nih.govnih.gov |
| Radical Precursors | Carboxylic acids or their derivatives (e.g., NHPI esters). acs.orgresearchgate.netnih.gov |
| Mechanism | Involves single-electron transfer from or to a photocatalyst. acs.orgnih.gov |
| Advantages | High functional group tolerance, operational simplicity. researchgate.netprinceton.edu |
5 Conjugate Addition Reactions of Tertiary Benzylic Oxetane Radicals
Tertiary benzylic oxetane radicals, generated from precursors like 3-aryl-3-carboxylic acid oxetanes via photoredox catalysis, readily undergo conjugate addition to activated alkenes. acs.orgnih.govchemrxiv.org This Giese-type reaction is a powerful method for C-C bond formation. chemrxiv.orgchemrxiv.org
Computational studies have shown that the Giese addition of unstrained benzylic radicals to acrylates can be reversible, leading to lower yields. nih.govchemrxiv.org However, for benzylic radicals within a strained ring system like an oxetane, the reaction is often irreversible and exergonic, resulting in higher product yields. nih.govchemrxiv.orgchemrxiv.org This is attributed to the inherent ring strain and electronic effects described by Bent's rule, which destabilize the radical and promote forward reaction. nih.govchemrxiv.org The strain also leads to greater delocalization of the radical into the aromatic system, which minimizes undesirable radical dimerization. chemrxiv.orgresearchgate.net
Table 2: Reactivity of Benzylic Radicals in Conjugate Addition
| Radical System | Giese Addition Characteristics | Typical Yield | Key Influencing Factors |
| Unstrained Benzylic Radicals | Reversible, prone to dimerization. nih.govchemrxiv.org | Low. nih.govchemrxiv.org | Radical stability. |
| Strained Benzylic Oxetane Radicals | Irreversible, exergonic. nih.govchemrxiv.orgchemrxiv.org | High. nih.govchemrxiv.org | Ring strain, Bent's rule, radical delocalization. nih.govchemrxiv.orgresearchgate.netchemrxiv.org |
Isomerization Phenomena and Stability Profile
Recent research has brought to light a significant and previously underexplored aspect of the chemistry of oxetane-carboxylic acids: their intrinsic instability and tendency to undergo isomerization. chemrxiv.orgnih.gov This phenomenon is particularly relevant for this compound and its analogues, as their stability can dramatically influence the outcomes of chemical reactions. nih.govnih.gov Many of these compounds, which have grown in popularity in medicinal and organic chemistry, were found to be unstable under common laboratory conditions. nih.gov
A key discovery is the unexpected isomerization of this compound and related structures into new (hetero)cyclic lactones. nih.govnih.gov This intramolecular cyclization is not always an intended transformation but can occur spontaneously. The process involves the nucleophilic attack of the carboxylate group onto the oxetane ring, leading to ring-opening and subsequent formation of a more stable lactone ring system. For instance, the isomerization of a generic oxetane-3-carboxylic acid can lead to the formation of a six-membered dioxanone lactone. researchgate.net This inherent reactivity was found to be a general characteristic for many oxetane-carboxylic acids, which were observed to readily isomerize. nih.gov
The stability of this compound is highly dependent on storage conditions and temperature. nih.gov Many analogous oxetane-carboxylic acids have been shown to isomerize into lactones simply upon storage at room temperature or with slight heating. nih.gov This instability presents a significant challenge, as reactions that require heating can inadvertently trigger this isomerization, leading to diminished yields of the desired product. nih.gov
For particularly unstable acids, a recommended storage solution is to convert them into their corresponding lithium or sodium salts. nih.gov These salt forms have demonstrated significantly greater stability and can be stored for extended periods, even for years at room temperature, without undergoing isomerization. nih.gov The isomerization can also be intentionally promoted; for example, heating a dioxane/water mixture to 50 °C has been used to smoothly drive the conversion of oxetane-carboxylic acids to their corresponding lactones. researchgate.net
Table 1: Stability of Oxetane-Carboxylic Acids under Various Conditions
| Compound Type | Condition | Observation | Citation |
|---|---|---|---|
| General Oxetane-Carboxylic Acids | Storage at room temperature | Spontaneous isomerization to lactones | nih.gov, nih.gov |
| General Oxetane-Carboxylic Acids | Slight heating | Isomerization to lactones | nih.gov, nih.gov |
| Unstable Oxetane-Carboxylic Acids | Heating at 50 °C in dioxane/water | Smooth and complete isomerization | researchgate.net |
| Unstable Oxetane-Carboxylic Acids | Conversion to Li/Na salts | Can be stored for years at room temperature | nih.gov |
The tendency for isomerization is not uniform across all oxetane-carboxylic acids and is significantly modulated by the nature of the substituents on the oxetane ring.
Bulky (Hetero)aromatic Groups: The introduction of bulky substituents, such as heteroaromatic groups, at the 3-position of the oxetane ring can enhance the stability of the acid. researchgate.net Compounds bearing these bulky groups were found to be stable during storage at room temperature for at least one year. researchgate.net However, their isomerization could still be induced under more forceful conditions, such as prolonged heating at 100 °C in a dioxane/water mixture. researchgate.net
Electron-Withdrawing Groups: The presence of a fluorine atom, an electron-withdrawing group, was found to stabilize the oxetane-carboxylic acid. researchgate.net Fluorine-containing analogues were stable during storage at room temperature for over a year without decomposition. researchgate.net This stability is attributed to the fluorine's negative inductive effect, which reduces the nucleophilicity of the carboxylate anion involved in the ring-opening step. researchgate.net Despite this increased stability, these acids would still isomerize to their corresponding lactones upon heating at 50 °C. researchgate.net
Zwitterionic Structures: The conformational arrangement of the molecule plays a critical role. In certain cases, the formation of a zwitterionic structure can "freeze" the conformation in a way that prevents the necessary alignment for intramolecular cyclization, thus inhibiting isomerization. researchgate.net
Table 2: Effect of Substituents on Isomerization of Oxetane-Carboxylic Acids
| Substituent Type | Stability at Room Temperature | Conditions for Isomerization | Presumed Reason for Stability | Citation |
|---|---|---|---|---|
| Bulky (Hetero)aromatic | Stable (≥ 1 year) | Prolonged heating at 100 °C | Steric hindrance | researchgate.net |
| Fluorine | Stable (≥ 1 year) | Heating at 50 °C | Reduced nucleophilicity of carboxylate (inductive effect) | researchgate.net |
| Zwitterion-forming | Stable | Isomerization inhibited | Conformational "freezing" | researchgate.net |
The inherent instability of this compound and its analogues has profound implications for their use in synthesis. nih.gov Chemists utilizing these compounds as starting materials must be aware of their propensity to isomerize, as this can dramatically lower the yields of intended reactions or lead to completely negative results, particularly in procedures that involve heat. chemrxiv.orgnih.govnih.gov
Derivatives and Their Synthetic Versatility in Complex Molecule Construction
Carboxylic Acid Derivatives
The carboxylic acid functionality of 3-methyloxetane-3-carboxylic acid provides a convenient handle for a variety of chemical transformations, leading to a range of important derivatives.
Methyl 3-methyloxetane-3-carboxylate is a key derivative that can be synthesized from oxetan-3-one through a multi-step process. researchgate.net One approach involves a homologation sequence, which can be challenging due to the sensitivity of the oxetane (B1205548) ring to harsh reaction conditions. researchgate.net A milder, four-pot telescoped procedure has been developed, involving key steps like a Tsuji hydrogenolysis, osmium-free dihydroxylation, and oxidative cleavage. researchgate.net
It is important to note that some oxetane-carboxylic acids have been observed to be unstable, undergoing isomerization to lactones upon storage at room temperature or with mild heating. nih.gov For instance, the hydrogenation of an alkene precursor in methanol (B129727) using a palladium on charcoal catalyst can smoothly yield the desired methyl 3-methyloxetane-3-carboxylate; however, impurities can form over time. nih.gov
| Compound | Starting Material | Key Reaction |
| Methyl 3-methyloxetane-3-carboxylate | Oxetan-3-one | Homologation sequence |
| Methyl 3-methyloxetane-3-carboxylate | Alkene precursor | Hydrogenation |
This table summarizes synthetic routes to Methyl 3-methyloxetane-3-carboxylate.
Oxetane-3-carboxamides are another important class of derivatives. Their synthesis can be achieved through the coupling of oxetane-3-carboxylic acid with amines using carbodiimide-based activating agents. The strained nature of the oxetane ring makes it a valuable component in organic synthesis. The synthesis of 3-hydroxyoxetane-3-carboxamides has been efficiently achieved through the reaction of carbamoylsilanes with oxetan-3-one. researchgate.net
The conversion of this compound to its corresponding acid halide, such as the acid chloride, provides a highly reactive intermediate for further functionalization. This transformation can be accomplished using standard halogenating agents like thionyl chloride. google.com These acid halides are valuable precursors for the synthesis of esters and amides under milder conditions than direct coupling methods.
Oxetane-Substituted Amino Acids and Peptidomimetics
The incorporation of oxetane rings into amino acids and peptides has emerged as a powerful strategy in the design of novel therapeutic agents and research tools.
The synthesis of novel oxetane amino acid derivatives has been achieved through various synthetic routes. mdpi.comnih.gov One method involves the aza-Michael addition of NH-heterocycles to methyl 2-(oxetan-3-ylidene)acetate, which is itself derived from oxetan-3-one. mdpi.comnih.gov This approach allows for the creation of a diverse range of functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.comnih.gov Another strategy involves the metallophotoredox-catalyzed decarboxylative arylation of oxetane amino acids. nih.gov
| Precursor | Reaction | Product |
| Methyl 2-(oxetan-3-ylidene)acetate | Aza-Michael Addition | 3-Substituted 3-(acetoxymethyl)oxetane compounds |
| Oxetane amino acids | Decarboxylative Arylation | Arylated oxetane amino acids |
This table highlights methods for synthesizing novel oxetane amino acid derivatives.
The incorporation of oxetane-containing building blocks into peptide backbones can significantly influence their conformation and properties. nih.govrsc.org This modification has been shown to induce turns in linear peptide backbones, which can enhance macrocyclization efficiency. nih.govrsc.org The synthesis of peptides containing these modified amino acids can be carried out using standard solid-phase peptide synthesis (SPPS) techniques with appropriately protected dipeptide building blocks. scispace.com For example, the incorporation of an oxetane into a cyclic pentapeptide inhibitor of Aminopeptidase N has been demonstrated to retain bioactivity, indicating that the oxetane motif can serve as an effective bioisostere for an amide bond. rsc.org A two-step, modular method for creating oxetane-containing amide bioisosteres has been developed, starting from the readily available oxetan-3-one. nih.gov
Modulation of Biological Activity through Oxetane Incorporation
The incorporation of an oxetane ring, such as the one found in this compound, into larger molecules can significantly modulate their biological activity. The oxetane moiety is often considered a bioisostere for a carbonyl group, meaning it can replace a carbonyl group in a biologically active compound without drastically altering its primary function, yet potentially improving its other properties. nih.gov
Research has shown that the inclusion of an oxetane fragment can lead to several favorable changes in the pharmacokinetic profile of a molecule. nih.gov Specifically, it has been demonstrated to:
Improve Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups it might replace. This increased stability can lead to a longer half-life of a drug in the body. nih.gov
The carboxylic acid group itself is a crucial pharmacophore in many drugs. However, it can also present challenges such as metabolic instability and limited ability to cross biological membranes. nih.gov In such cases, medicinal chemists may explore the use of bioisosteres for the carboxylic acid moiety. While this compound retains the carboxylic acid, its unique oxetane structure offers a valuable building block for creating derivatives that can fine-tune the properties of a lead compound. The strategic placement of this oxetane-containing building block can lead to the development of new chemical entities with improved therapeutic potential. nih.govnih.gov
It is important to note that many oxetane-carboxylic acids have been found to be unstable, with a tendency to isomerize into lactones, especially when heated or stored at room temperature. nih.gov This instability is a critical consideration for chemists working with these compounds, as it can impact reaction yields and the integrity of the final products. nih.gov
Table 1: Effects of Oxetane Incorporation on Molecular Properties
| Property | Effect of Oxetane Incorporation | Reference |
|---|---|---|
| Water Solubility | Increase | nih.gov |
| Metabolic Stability | Improvement | nih.gov |
| Lipophilicity | Lowering | nih.gov |
| Biological Function | Can act as a carbonyl bioisostere | nih.gov |
Polymeric Applications and Materials Science
While the direct polymerization of this compound is not extensively documented, its derivatives have emerged as valuable monomers in the synthesis of specialized polymers. The strained four-membered ring of the oxetane is predisposed to ring-opening polymerization, a process that can be initiated to create linear or branched polymers with unique properties.
Synthesis of Polyaddition Products from Oxetane-3-carboxylic Acids
Currently, there is limited information available in the scientific literature specifically detailing the synthesis of polyaddition products directly from this compound. Polyaddition reactions typically involve the reaction of monomers with complementary functional groups without the elimination of a small molecule. The inherent instability of some oxetane-carboxylic acids, which can lead to isomerization, may present challenges for their direct use in such polymerization processes. nih.gov
Role as Monomers in Polymerization Reactions
Derivatives of 3-methyloxetane (B1582186) have been successfully employed as monomers in cationic ring-opening polymerization to produce a variety of polymers. For instance, derivatives such as 3-azidomethyl-3-methyloxetane (AMMO) and 3-ethyl-3-(hydroxymethyl)oxetane have been used to synthesize energetic polymers and hyperbranched polyethers, respectively. researchgate.netmdpi.comresearchgate.net
In these reactions, the oxetane ring is opened, and the monomers link together to form a long polymer chain. The functionality of the side group (e.g., azide (B81097) or hydroxyl) on the oxetane ring is then incorporated into the resulting polymer, imparting specific properties to the material. For example, polymers derived from 3-azidomethyl-3-methyloxetane are being investigated for their use as energetic binders in propellants. researchgate.net
The polymerization of these oxetane derivatives is typically initiated by a cationic initiator, such as boron trifluoride etherate (BF₃·Et₂O). researchgate.netresearchgate.net The reaction conditions, including temperature and catalyst concentration, can be controlled to influence the molecular weight and molecular weight distribution of the resulting polymer. researchgate.net
For example, the copolymerization of 3-azidomethyl-3-methyloxetane with tetrahydrofuran (B95107) has been shown to yield energetic copolyethers with good low-temperature properties and thermal stability. researchgate.net Similarly, hyperbranched poly(hydroxyl)oxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane exhibit potential as hot-melt adhesives. mdpi.com
Table 2: Polymerization of 3-Methyloxetane Derivatives
| Monomer Derivative | Polymerization Method | Resulting Polymer Type | Potential Application | Reference |
|---|---|---|---|---|
| 3-Azidomethyl-3-methyloxetane (AMMO) | Cationic Ring-Opening Polymerization | Energetic Copolyether | Energetic Binders | researchgate.netresearchgate.net |
| 3-Ethyl-3-(hydroxymethyl)oxetane | Cationic Ring-Opening Polymerization | Hyperbranched Poly(hydroxyl)oxetane | Hot-Melt Adhesives | mdpi.com |
Applications in Medicinal Chemistry and Bioisosterism
Oxetane (B1205548) Ring as a Bioisosteric Replacement
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring is recognized as a versatile bioisostere, capable of replacing common functional groups to improve a molecule's pharmacological profile. semanticscholar.org Its compact, polar, and three-dimensional nature allows it to modulate key drug-like properties. nih.govnih.gov
The oxetane ring has been successfully employed as a bioisosteric replacement for the carbonyl group found in ketones, esters, and amides. escholarship.org The oxetane's oxygen atom can act as a hydrogen bond acceptor, and the ring itself possesses a dipole moment and lone pair spatial orientation comparable to a carbonyl group. nih.gov This mimicry allows it to maintain necessary interactions with biological targets while offering advantages such as increased metabolic stability or altered physicochemical properties. illinois.edu
More recently, derivatives of the oxetane scaffold, specifically oxetan-3-ol (B104164), have been investigated as potential surrogates for the carboxylic acid functional group. nih.govescholarship.org The isosteric replacement of a carboxylic acid is a common strategy in medicinal chemistry to improve pharmacokinetics, such as membrane permeability, or to mitigate toxicity issues associated with the carboxylate moiety. nih.govucc.ie While a carboxylic acid is typically anionic at physiological pH, an oxetan-3-ol replacement is neutral, which can significantly alter a compound's properties. sigmaaldrich.com Studies comparing model compounds showed that replacing a carboxylic acid with an oxetan-3-ol group resulted in less acidic and more permeable analogues that retained biological activity, suggesting that these structures hold promise as effective carboxylic acid isosteres. nih.govnih.gov
One of the most impactful applications of the oxetane ring in drug design is its ability to fine-tune the physicochemical properties of a lead compound. Introducing an oxetane can beneficially influence aqueous solubility, lipophilicity (logP/logD), and metabolic stability. escholarship.org These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The incorporation of the polar oxetane motif can lead to a significant increase in aqueous solubility and a reduction in lipophilicity compared to its carbocyclic or non-cyclic analogues. escholarship.orgillinois.edu For example, replacing a gem-dimethyl group—a common structural motif in drug candidates—with an oxetane ring can increase aqueous solubility by a factor of 4 to over 4000. illinois.edu This is a crucial advantage, as poor solubility can hinder the development of many promising compounds.
Furthermore, the oxetane scaffold can enhance metabolic stability. escholarship.org It can be used to block metabolically vulnerable sites within a molecule, preventing enzymatic degradation by cytochrome P450 (CYP) enzymes. nih.gov In several instances, the introduction of an oxetane ring led to a significant improvement in metabolic stability in human liver microsome (HLM) assays compared to the parent compounds. nih.gov This increased stability can lead to a longer half-life and improved pharmacokinetic profile in vivo. The effect of oxetane incorporation is context-dependent, but it frequently provides a simultaneous improvement in multiple parameters. nih.gov
Table 1: Impact of Oxetane Incorporation on Physicochemical Properties An interactive data table comparing parent compounds with their oxetane-containing analogues.
| Parent Compound/Group | Oxetane Analogue | Change in Aqueous Solubility | Change in Lipophilicity (logD) | Change in Metabolic Stability |
| gem-Dimethyl Group | Oxetane Ring | Increased illinois.edu | Decreased escholarship.org | Generally Increased illinois.edu |
| Morpholine | Spirocyclic Oxetane | Increased nih.gov | Decreased nih.gov | Increased nih.gov |
| Ibuprofen (B1674241) (Carboxylic Acid) | Ibuprofen-oxetan-3-ol | Not specified | Increased (more lipophilic) nih.govescholarship.org | Not specified |
| Carbonyl Group | Oxetane Ring | Generally Increased illinois.edu | Decreased escholarship.org | Generally Increased illinois.edu |
Design and Synthesis of Bioactive Analogues
The principles of oxetane bioisosterism have been applied to the design and synthesis of novel analogues of existing drugs and bioactive molecules, aiming to create compounds with superior properties.
Profens, such as ibuprofen and naproxen, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by a 2-arylpropionic acid moiety. ucc.ie The carboxylic acid group is essential for their activity but can also be associated with gastrointestinal side effects and other liabilities. semanticscholar.org As a result, developing bioisosteric replacements is an area of active research.
Researchers have successfully synthesized and evaluated oxetane-derived analogues of profens. nih.gov Specifically, the carboxylic acid of ibuprofen has been replaced with an oxetan-3-ol group. nih.govescholarship.org This modification creates a neutral molecule that can still interact with the target cyclooxygenase (COX) enzymes. In vitro studies confirmed that these oxetane-based analogues retained their ability to inhibit eicosanoid biosynthesis, demonstrating the viability of this bioisosteric replacement strategy for the profen class of drugs. nih.gov A two-step synthetic method involving a catalytic Friedel-Crafts reaction followed by mild oxidative cleavage has been developed to produce arylacetic acids bearing oxetane rings, facilitating the creation of these profen analogues. nih.gov
3-Aminooxetane-3-carboxylic acid is a constrained, non-proteinogenic amino acid. Such conformationally restricted amino acid analogues are of great interest in medicinal chemistry for their potential to provide enhanced selectivity and metabolic stability in peptides and as modulators of amino acid receptors.
While direct studies are limited, there is evidence suggesting that such structures could function as N-methyl-D-aspartate (NMDA) receptor modulators. The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, has a binding site for the co-agonist glycine. nih.gov Small molecules that interact with this site or allosteric sites can modulate receptor activity. nih.gov For instance, other cyclic amino acids, such as 1-aminocyclobutanecarboxylic acid derivatives, have been shown to be potent and selective NMDA receptor antagonists. nih.gov Furthermore, a patent for novel NMDA receptor modulators includes oxetane rings within its claims of possible heterocyclic structures. google.com The structural similarity of 3-aminooxetane-3-carboxylic acid to known NMDA receptor ligands, like the agonist ibotenic acid which contains a bioisosteric 3-hydroxyisoxazole ring, suggests its potential to interact with this receptor class. nih.gov
Advanced Characterization and Analytical Techniques in 3 Methyloxetane 3 Carboxylic Acid Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 3-Methyloxetane-3-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each offer complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F-NMR)
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy. libretexts.orgdocbrown.infodocbrown.info
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The carboxylic acid proton (–COOH) is typically the most deshielded, appearing as a broad singlet in the downfield region of 10-13 ppm. libretexts.orgprinceton.edu The methylene (B1212753) (–CH₂) protons of the oxetane (B1205548) ring are diastereotopic and would likely appear as complex multiplets, typically between 4.0 and 5.0 ppm. The methyl (–CH₃) group, being attached to a quaternary carbon, would present as a singlet further upfield, generally in the range of 1.2-1.8 ppm. For comparison, the related compound 3-Methyl-3-oxetanemethanol shows its methyl protons at approximately 1.3 ppm and its oxetane methylene protons at around 4.3-4.5 ppm. spectrabase.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the carboxylic acid is the most downfield signal, expected in the 170-185 ppm range. princeton.eduoregonstate.edu The quaternary carbon of the oxetane ring bonded to the methyl and carboxyl groups would appear around 40-50 ppm. The methylene carbons (–CH₂) of the oxetane ring are expected to resonate in the 70-80 ppm region, while the methyl (–CH₃) carbon would be found in the upfield region, typically between 15-25 ppm. oregonstate.edulibretexts.org
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |
| Oxetane Ring (-CH₂-) | 4.0 - 5.0 (m) | 70 - 80 |
| Quaternary Carbon (-C-) | - | 40 - 50 |
| Methyl (-CH₃) | 1.2 - 1.8 (s) | 15 - 25 |
Data is predicted based on general chemical shift ranges for the respective functional groups. libretexts.orgdocbrown.infodocbrown.infoprinceton.eduoregonstate.edulibretexts.org (s = singlet, m = multiplet)
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The molecular formula of the compound is C₅H₈O₃, corresponding to a molecular weight of approximately 116.12 g/mol . sigmaaldrich.comamerigoscientific.com
HRMS analysis would confirm this elemental composition with high precision. The fragmentation pattern observed in mass spectrometry can also offer structural information. Common fragmentation pathways for small carboxylic acids include the loss of the hydroxyl group (–OH, M-17) and the loss of the entire carboxyl group (–COOH, M-45). miamioh.edulibretexts.org Therefore, prominent peaks in the mass spectrum of this compound would be expected at m/z values corresponding to [C₅H₇O₂]⁺ (m/z 99) and [C₄H₇O]⁺ (m/z 71).
Expected HRMS Fragmentation for this compound
| Fragment Ion | Mass Loss | Expected m/z |
| [C₅H₈O₃]⁺ (Molecular Ion) | - | ~116.0473 |
| [C₅H₇O₂]⁺ | -OH (17) | ~99.0446 |
| [C₄H₇O]⁺ | -COOH (45) | ~71.0497 |
Expected m/z values are for the monoisotopic masses.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. spectroscopyonline.com
A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com Superimposed on this broad band would be the C-H stretching vibrations of the methyl and methylene groups, typically appearing between 2850 and 3000 cm⁻¹. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed in the range of 1700-1730 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid and the oxetane ether linkage would appear in the fingerprint region, likely between 1210-1320 cm⁻¹ and 950-1150 cm⁻¹ respectively.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 2850 - 3000 | Medium, Sharp |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1730 | Strong, Sharp |
| Carboxylic Acid (C-O) | C-O Stretch | 1210 - 1320 | Strong |
| Oxetane Ether (C-O-C) | C-O Stretch | 950 - 1150 | Medium |
Data is based on typical IR absorption frequencies for the respective functional groups. spectroscopyonline.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
Gas Chromatography (GC)
Gas chromatography can be used for the analysis of this compound, but often requires derivatization to increase the compound's volatility and thermal stability. lmaleidykla.lt Direct injection of the carboxylic acid can lead to poor peak shape and thermal decomposition. A common derivatization technique is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar carboxylic acid and any residual moisture into more volatile trimethylsilyl (B98337) esters. lmaleidykla.lt
A critical consideration for the GC analysis of oxetane-carboxylic acids is their potential for thermal instability. Some oxetane-carboxylic acids have been shown to isomerize into lactones upon heating, which could lead to inaccurate analytical results. nih.gov Therefore, GC methods should be carefully developed to use the lowest possible injector and oven temperatures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the purity assessment of this compound due to its ability to analyze polar and non-volatile compounds at ambient temperature.
A reversed-phase HPLC method would be the typical approach. This would likely involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, although the chromophore in this molecule is weak. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could also be employed for more sensitive and specific detection.
Crystallographic Analysis
As of the latest available research, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. The inherent challenges in crystallizing small, flexible molecules, coupled with the noted instability of some oxetane-carboxylic acids which can lead to isomerization, may contribute to the absence of these specific data.
Research on closely related oxetane-containing compounds highlights the utility of X-ray diffraction in confirming molecular structures and understanding their solid-state packing. However, without a direct crystallographic study of this compound, detailed information on its crystal system, space group, and unit cell dimensions remains undetermined.
The scientific community anticipates that future research will successfully yield crystals of this compound suitable for X-ray diffraction analysis. Such a study would provide invaluable data, including:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The exact position of each atom within the unit cell.
Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
This information would be instrumental for computational modeling, aiding in the prediction of properties and the design of new materials and bioactive molecules based on the this compound scaffold.
Computational Chemistry and Theoretical Aspects of 3 Methyloxetane 3 Carboxylic Acid Reactivity
Quantum Chemical Studies on Ring Strain and Stability
The stability of the oxetane (B1205548) ring is significantly dictated by its substitution pattern. It has been demonstrated that 3,3-disubstituted oxetanes exhibit the highest stability. nih.gov This increased stability is attributed to the steric hindrance provided by the substituents, which blocks the trajectory of external nucleophiles towards the C–O σ* antibonding orbital, thereby inhibiting ring-opening reactions. nih.gov In the case of 3-Methyloxetane-3-carboxylic acid, the presence of both a methyl and a carboxylic acid group at the C3 position contributes to this stabilizing effect.
Computational models can precisely calculate the bond lengths, bond angles, and dihedral angles of this compound, revealing the distortions from ideal tetrahedral geometry that give rise to its ring strain. These calculations help in quantifying the strain energy and understanding its distribution across the molecule.
Table 1: Calculated Geometrical Parameters of Oxetane
| Parameter | Value |
| C-O Bond Length | ~1.45 Å |
| C-C Bond Length | ~1.54 Å |
| C-O-C Bond Angle | ~92° |
| C-C-C Bond Angle | ~88° |
| Ring Puckering Angle | ~10-20° |
Note: These are generalized values for the oxetane ring; specific values for this compound would require dedicated computational studies.
Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways.
Radical Reactivity and Regioselectivity
Recent studies have explored the generation of radical species from oxetane derivatives. researchgate.net For this compound, decarboxylation can lead to the formation of a tertiary radical at the C3 position. The regioselectivity of radical formation is a key aspect that can be predicted using computational methods. The stability of the resulting radical is a crucial factor determining the feasibility of such a reaction.
Visible light photoredox catalysis has been employed for the decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes, proceeding through the formation of a tertiary benzylic oxetane radical. acs.org This methodology highlights the potential for generating a radical at the C3 position of this compound. Computational studies on these systems indicate that the Giese additions of such strained benzylic radicals are highly favorable. acs.org
Influence of Ring Strain on Radical Stability and Reactivity
The inherent ring strain of the oxetane moiety has a profound impact on the stability and reactivity of any radical intermediates. Computational studies have shown that benzylic radicals situated within a strained ring system, such as an oxetane, are less stable and exhibit greater π-delocalization compared to their unstrained counterparts. acs.org This decreased stability of the radical intermediate makes subsequent reactions, such as Giese additions, more favorable and often irreversible. acs.org
Prediction of Isomerization Pathways and Energetics
Computational chemistry allows for the exploration of potential isomerization pathways of this compound and the calculation of their associated energetics. These theoretical investigations can predict the likelihood of various rearrangement reactions under different conditions. For instance, the oxetane ring can undergo ring-opening to form unsaturated alcohols or other functionalized acyclic compounds.
Modeling the transition states for these isomerization processes provides critical information about the activation energies required, offering insights into the kinetic and thermodynamic favorability of each pathway. This predictive capability is invaluable for designing synthetic strategies that either promote or avoid specific rearrangements. While detailed studies on the isomerization of this compound itself are not widely published, the general principles of oxetane reactivity suggest that acid- or base-catalyzed ring-opening reactions are plausible isomerization routes. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of 3,3-disubstituted oxetanes, including derivatives of 3-methyloxetane-3-carboxylic acid, has been an area of active research. Traditional methods often face challenges due to the strained nature of the oxetane (B1205548) ring, which can be sensitive to harsh reaction conditions. researchgate.net Consequently, the development of milder and more efficient synthetic routes is a key focus for future research.
Recent advancements have explored the use of dual photoredox and transition metal catalysis to achieve transformations that were previously difficult. doi.org For instance, the combination of these techniques has enabled the decarboxylative functionalization of this compound under milder conditions than previously possible. doi.org Another innovative approach involves the use of oxime esters as activating groups for decarboxylative reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. doi.org
| Synthetic Approach | Key Features | Reference |
| Dual Photoredox/Transition Metal Catalysis | Enables previously inaccessible transformations, milder reaction conditions. | doi.org |
| Oxime Ester Activation | Facilitates decarboxylative functionalization for C-C and C-heteroatom bond formation. | doi.org |
| Dual Electrophotocatalysis | Eliminates the need for external oxidants in decarboxylative reactions. | doi.org |
| Telescoped Procedures | Improves efficiency by minimizing intermediate purification steps. | researchgate.net |
Exploration of New Derivatization Strategies
The carboxylic acid group of this compound serves as a versatile handle for derivatization, enabling the synthesis of a wide array of functionalized molecules. Future research will likely focus on developing novel derivatization reagents and strategies to expand the chemical space accessible from this building block.
One area of interest is the development of derivatization reagents that enhance the analytical properties of the resulting molecules, particularly for applications in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov For example, reagents that introduce a readily ionizable group or a specific isotopic pattern can significantly improve detection sensitivity and aid in structural identification. nih.govnih.gov The use of 3-nitrophenylhydrazine (B1228671) (3-NPH) as a derivatizing reagent for carboxylic acids has shown promise for metabolomic analysis, and similar strategies could be adapted for this compound. nih.govslu.se
Furthermore, the exploration of amidation reactions remains a cornerstone of derivatization. nih.gov Developing new coupling agents and conditions that are efficient and compatible with a broad range of amines will continue to be important. The synthesis of N-(acyloxy)phthalimide (NHPI) redox-active esters from this compound has already demonstrated the utility of this approach for generating alkyl radicals for subsequent functionalization. doi.org Future work could expand upon this by exploring other redox-active esters to fine-tune the reactivity of the resulting radical intermediates. doi.org
| Derivatization Strategy | Goal | Example Reagent/Method | Reference |
| Enhanced LC-MS Analysis | Improve detection sensitivity and structural identification. | 4-bromo-N-methylbenzylamine, 3-nitrophenylhydrazine | nih.govnih.govnih.govslu.se |
| Amidation | Create diverse amide libraries for various applications. | Novel coupling agents | nih.gov |
| Redox-Active Esters | Generate radical intermediates for further functionalization. | N-(acyloxy)phthalimide (NHPI) esters | doi.org |
Expansion of Applications in Chemical Biology and Drug Discovery
The oxetane motif has gained significant attention in medicinal chemistry as a desirable structural element. rsc.orgchemrxiv.org Its incorporation can often lead to improved physicochemical properties of drug candidates, such as increased polarity and metabolic stability, without significantly increasing molecular weight. rsc.org this compound, as a readily available and functionalizable building block, is well-positioned to contribute to the expansion of oxetane-containing molecules in drug discovery.
A key future direction will be the use of this compound and its derivatives as bioisosteres for other chemical groups. rsc.orgchemrxiv.org For instance, the 3,3-disubstituted oxetane core can act as a replacement for gem-dimethyl or carbonyl groups, potentially leading to improved biological activity or pharmacokinetic profiles. rsc.org The carboxylic acid itself is a common pharmacophore in many drugs, but it can also present challenges related to membrane permeability and metabolism. nih.gov Therefore, derivatives of this compound where the carboxyl group is replaced by a bioisosteric equivalent, such as a tetrazole or a hydroxyisoxazole, could offer advantages in certain drug design programs. nih.gov
In the realm of chemical biology, the development of probes and tool compounds based on the this compound scaffold is a promising area. These molecules could be used to investigate biological processes or to validate new drug targets. The ability to readily derivatize the carboxylic acid allows for the attachment of reporter tags, such as fluorescent dyes or affinity labels, facilitating their use in biological assays. The unique three-dimensional shape imparted by the oxetane ring may also lead to novel interactions with biological macromolecules.
| Application Area | Rationale | Potential Impact |
| Bioisosteric Replacement | Improve physicochemical and pharmacokinetic properties of drug candidates. | Development of more effective and safer drugs. |
| Chemical Probe Development | Investigate biological processes and validate drug targets. | Advancement of fundamental biological understanding and drug discovery. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyloxetane-3-carboxylic acid, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via oxidation of 3-hydroxymethyl-oxetane derivatives using palladium or platinum catalysts in alkaline conditions. Key parameters include maintaining a pH >10 and temperatures between 50–80°C to achieve yields >85%. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for high purity (>95%) .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : and NMR to identify the oxetane ring (e.g., 4.5–5.0 ppm for oxetane protons) and carboxylic acid group ( 170–175 ppm in ).
- X-ray Crystallography : Resolves spatial configuration, particularly the stereochemistry of the methyl and carboxylic acid substituents.
- FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm) and oxetane C-O-C vibrations (~1100 cm) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is prone to isomerization under heat or acidic conditions. Store at –20°C in inert atmospheres (argon or nitrogen) and use amber vials to prevent photodegradation. Stability assays (HPLC or TLC) should be conducted monthly to monitor degradation products, such as ring-opened isomers .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition of target enzymes (e.g., proteases or kinases). Pair with molecular docking simulations (software: AutoDock Vina) to map interactions between the oxetane ring/carboxylic acid group and enzyme active sites. Isotopic labeling (-carboxylic acid) can track metabolic pathways in vitro .
Q. How should researchers address contradictions in reported biological activity data (e.g., antibacterial efficacy)?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences, concentration ranges). Standardize protocols:
- Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.
- Compare results with structural analogs (e.g., 3-ethyloxetane-3-carboxylic acid) to isolate the methyl group’s contribution.
- Validate via transcriptomic analysis (RNA-seq) to identify gene expression changes in treated bacterial cultures .
Q. What novel applications exist for this compound in materials science?
- Methodological Answer : The compound serves as a chiral building block for polymers or metal-organic frameworks (MOFs):
- Polymer Synthesis : Incorporate into polyesters via ring-opening polymerization (ROP) with tin(II) octoate catalyst.
- MOF Design : Coordinate with transition metals (e.g., Zn) to create porous structures for gas storage.
- Surface Functionalization : Graft onto nanoparticles (Au or SiO) via carboxylate-metal interactions for catalytic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
